2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a pentafluoropropyl group attached to a propiophenone backbone, which imparts distinct reactivity and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of the pentafluoropropyl group onto a propiophenone derivative. One common method is the Friedel-Crafts acylation reaction, where a pentafluoropropyl halide reacts with an iso-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the pentafluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings with unique properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is largely dependent on its chemical structure. The presence of the pentafluoropropyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropyl acrylate: A related compound used in the synthesis of fluorinated polymers.
2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is unique due to the combination of the iso-propyl and pentafluoropropyl groups attached to the propiophenone backbone. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(2-propan-2-ylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O/c1-7(2)8-5-3-4-6-9(8)10(18)11(13,14)12(15,16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKOVTQGHAVKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.